The synthesis of CT-711 was achieved through rational design based on the chemical structure of crizotinib, a well-known anaplastic lymphoma kinase inhibitor. The synthesis involved creating a series of derivatives with modifications aimed at enhancing potency and overcoming resistance mechanisms associated with mesenchymal-epithelial transition factor activation .
The synthesis process included:
CT-711 features a complex molecular structure that contributes to its function as a dual inhibitor.
The molecular formula of CT-711 includes elements typical of small-molecule inhibitors, including carbon, hydrogen, nitrogen, and oxygen. The specific arrangement of these atoms allows for effective binding to the active sites of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor.
CT-711 undergoes specific chemical reactions upon interaction with its target kinases.
The primary reaction involves the binding of CT-711 to the ATP-binding site of anaplastic lymphoma kinase and mesenchymal-epithelial transition factor. This binding inhibits their phosphorylation activity, disrupting downstream signaling pathways critical for cancer cell proliferation.
In vitro assays demonstrated that CT-711 significantly inhibited the phosphorylation of key signaling proteins such as AKT and ERK at lower concentrations compared to crizotinib, indicating its enhanced potency .
CT-711 exerts its therapeutic effects through a well-defined mechanism of action.
In preclinical studies, CT-711 demonstrated an IC50 value of 14.3 nM against anaplastic lymphoma kinase and 12.7 nM against mesenchymal-epithelial transition factor, showcasing its high potency compared to existing therapies .
CT-711 possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent.
CT-711 exhibits characteristics typical of small-molecule inhibitors:
CT-711 is primarily being explored for its applications in oncology.
ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) rearrangements define distinct molecular subsets of NSCLC, occurring in approximately 3-7% and 1-2% of patients, respectively. These chromosomal rearrangements generate fusion oncogenes (e.g., EML4-ALK, CD74-ROS1) that constitutively activate tyrosine kinase signaling cascades. The resulting fusion proteins drive uncontrolled cellular proliferation and survival through persistent activation of downstream pathways, primarily the RAS/MEK/ERK and PI3K/AKT/mTOR axes [2] [4] [7]. These pathways regulate critical oncogenic processes:
The dependency of tumor cells on these fused kinases establishes them as prime therapeutic targets. However, the clonal heterogeneity inherent in NSCLC tumors frequently enables the emergence of resistance mutations under selective pressure from targeted therapies [3] [6]. Spatial transcriptomic analyses reveal significant intratumoral molecular diversity, allowing resistant subclones to proliferate despite kinase inhibition [6] [9].
Table 1: Common ALK Resistance Mutations and Their Impact on TKI Efficacy
Mutation | Location | Effect on Kinase Activity | Susceptibility to 1st-Gen TKIs |
---|---|---|---|
L1196M | Gatekeeper | Steric interference with drug binding | Resistant |
G1202R | Solvent front | Alters drug-kinase interactions | Resistant |
C1156Y | ATP-binding pocket | Conformational shift reducing affinity | Variable |
F1174L/V | αC-helix | Enhanced ATP affinity | Resistant |
D1203N | Solvent front | Steric hindrance | Resistant |
The development of ALK/ROS1 inhibitors represents a paradigm shift in precision oncology:
A critical limitation across generations is their inability to concurrently inhibit ALK/ROS1 fusions and key resistance drivers like c-Met. c-Met activation emerges in 5–20% of ALK TKI-resistant cases through hepatocyte growth factor (HGF)-dependent signaling or genomic amplification, bypassing ALK inhibition [8] [10]. This represents a fundamental therapeutic gap.
CT-711 (TQ-B3139) was rationally engineered to address two interconnected challenges: mutation-driven resistance and c-Met-mediated escape mechanisms. As a structural derivative of crizotinib, it retains dual inhibitory capability while exhibiting enhanced potency. The molecular rationale encompasses:
This design enables CT-711 to target both the primary oncogene (ALK/ROS1) and a key adaptive resistance mechanism (c-Met), positioning it uniquely within the TKI landscape.
Table 2: Preclinical Profile of CT-711 vs. Crizotinib
Parameter | CT-711 | Crizotinib | Biological Significance |
---|---|---|---|
ALK IC₅₀ (nM) | 14.3 | 16.9 | Superior target inhibition at lower concentrations |
c-Met IC₅₀ (nM) | 12.7 | 9.6 | Retains potent c-Met blockade |
ALK Phosphorylation Inhibition (NCI-H2228) | Complete at 10 nM | Complete at 100 nM | 10-fold greater cellular potency |
Apoptosis Induction (PARP cleavage) | Significant at 30 nM | Minimal at 30 nM | Enhanced pro-apoptotic activity |
G1 Arrest (NCI-H3122) | 72.8% G1 cells | 66.5% G1 cells | Stronger cell cycle blockade |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: